
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with N-methylacetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as potassium tert-butoxide. The reaction mixture is stirred at a low temperature, usually around 0°C, to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(2-methoxyphenyl)acetic acid: A structurally related compound with similar functional groups.
N-methyl-2-(2-methoxyphenyl)acetamide: Another related compound with a similar backbone structure.
Uniqueness
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The chemical formula for this compound is C10H14ClN2O2. Its structure features a methoxy group, which may influence its pharmacological properties by enhancing lipophilicity and receptor binding affinity.
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with an N-methylamino substituent have shown improved activity against MCF-7 cells, a breast cancer cell line, with IC50 values in the low nanomolar range . The mechanism appears to involve binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis through caspase activation .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
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Antiproliferative Activity :
A study demonstrated that derivatives of this compound exhibited varying degrees of antiproliferative activity against human cancer cell lines. The most potent derivative showed an IC50 value as low as 1.7 nM against MCF-7 cells, indicating its potential as a chemotherapeutic agent . -
Mechanistic Insights :
Another study explored the mechanism of action, revealing that the compound binds to the colchicine site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . -
Comparative Analysis :
Comparative studies with similar compounds highlighted that the specific substitution pattern of this compound enhances its biological profile, particularly in terms of receptor interaction and antitumor efficacy.
Properties
Molecular Formula |
C10H15ClN2O2 |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-amino-2-(2-methoxyphenyl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-10(13)9(11)7-5-3-4-6-8(7)14-2;/h3-6,9H,11H2,1-2H3,(H,12,13);1H |
InChI Key |
WTPMVNQXLGIQES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1OC)N.Cl |
Origin of Product |
United States |
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